Tolazamide Tolazamide Tolazamide is an intermediate-acting, first-generation sulfonylurea with hypoglycemic activity. Tolazamide is converted into five major metabolites that are excreted into the urine. Tolazamide is more potent than tolbutamide and similar in potency to chlorpropamide on a milligram basis. This agent may cause cholestatic jaundice.
Tolazamide, also known as tolinase or BRN 1323565, belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring. Tolazamide is a drug which is used for use as an adjunct to diet to lower the blood glucose in patients with non-insulin dependent diabetes mellitus (type ii) whose hyperglycemia cannot be satisfactorily controlled by diet alone. Tolazamide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Tolazamide has been detected in multiple biofluids, such as urine and blood. Within the cell, tolazamide is primarily located in the membrane (predicted from logP). Tolazamide is a potentially toxic compound.
Tolazamide appears as white to off-white crystalline powder. Odorless or with a slight odor. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 1156-19-0
VCID: VC0545536
InChI: InChI=1S/C14H21N3O3S/c1-12-6-8-13(9-7-12)21(19,20)16-14(18)15-17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H2,15,16,18)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CCCCCC2
Molecular Formula: C14H21N3O3S
Molecular Weight: 311.4 g/mol

Tolazamide

CAS No.: 1156-19-0

Inhibitors

VCID: VC0545536

Molecular Formula: C14H21N3O3S

Molecular Weight: 311.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Tolazamide - 1156-19-0

CAS No. 1156-19-0
Product Name Tolazamide
Molecular Formula C14H21N3O3S
Molecular Weight 311.4 g/mol
IUPAC Name 1-(azepan-1-yl)-3-(4-methylphenyl)sulfonylurea
Standard InChI InChI=1S/C14H21N3O3S/c1-12-6-8-13(9-7-12)21(19,20)16-14(18)15-17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H2,15,16,18)
Standard InChIKey OUDSBRTVNLOZBN-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CCCCCC2
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CCCCCC2
Appearance Solid powder
Colorform Crystals
WHITE TO OFF-WHITE, CRYSTALLINE POWDER
Melting Point 322 to 336 °F (with decomposition) (NTP, 1992)
170-173 °C
171.5 °C
170-173°C
Physical Description Tolazamide appears as white to off-white crystalline powder. Odorless or with a slight odor. (NTP, 1992)
Solid
Description Tolazamide is an intermediate-acting, first-generation sulfonylurea with hypoglycemic activity. Tolazamide is converted into five major metabolites that are excreted into the urine. Tolazamide is more potent than tolbutamide and similar in potency to chlorpropamide on a milligram basis. This agent may cause cholestatic jaundice.
Tolazamide, also known as tolinase or BRN 1323565, belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring. Tolazamide is a drug which is used for use as an adjunct to diet to lower the blood glucose in patients with non-insulin dependent diabetes mellitus (type ii) whose hyperglycemia cannot be satisfactorily controlled by diet alone. Tolazamide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Tolazamide has been detected in multiple biofluids, such as urine and blood. Within the cell, tolazamide is primarily located in the membrane (predicted from logP). Tolazamide is a potentially toxic compound.
Tolazamide appears as white to off-white crystalline powder. Odorless or with a slight odor. (NTP, 1992)
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility less than 1 mg/mL at 77° F (NTP, 1992)
65.4 mg/L (at 30 °C)
2.10e-04 M
VERY SLIGHTLY SOL IN WATER; FREELY SOL IN CHLOROFORM; SOL IN ACETONE; SIGHTLY SOL IN ALCOHOL
In water, 65.4 mg/l @ 30 °C
3.08e-01 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Tolazamide, Tolinase, Norglycin, Tolanase, Tolazolamide
Reference 1: Boldyreva EV, Arkhipov SG, Drebushchak TN, Drebushchak VA, Losev EA, Matvienko AA, Minkov VS, Rychkov DA, Seryotkin YV, Stare J, Zakharov BA. Isoenergetic Polymorphism: The Puzzle of Tolazamide as a Case Study. Chemistry. 2015 Oct 19;21(43):15395-404. doi: 10.1002/chem.201501541. Epub 2015 Sep 4. PubMed PMID: 26337712.
2: Gao Y, Olsen KW. Drug-polymer interactions at water-crystal interfaces and implications for crystallization inhibition: molecular dynamics simulations of amphiphilic block copolymer interactions with tolazamide crystals. J Pharm Sci. 2015 Jul;104(7):2132-41. doi: 10.1002/jps.24442. Epub 2015 Jun 4. PubMed PMID: 26045147.
3: Schmitt JK, Johns SB. Altering therapy of type II diabetes mellitus from insulin to tolazamide increases blood pressure in spite of weight loss. Am J Hypertens. 1995 May;8(5 Pt 1):520-3. PubMed PMID: 7662230.
4: Sanders R, Faro B, Stoler P, Mick GJ, McCormick KL. Adjunctive use of tolazamide in newly-diagnosed diabetic children. Horm Metab Res. 1990 Nov;22(11):576-80. PubMed PMID: 2272604.
5: Lev JD, Zeidler A, Kumar D. Glyburide and glipizide in treatment of diabetic patients with secondary failures to tolazamide or chlorpropamide. Diabetes Care. 1987 Nov-Dec;10(6):679-82. PubMed PMID: 3123183.
6: Firth R, Bell P, Marsh M, Rizza RA. Effects of tolazamide and exogenous insulin on pattern of postprandial carbohydrate metabolism in patients with non-insulin-dependent diabetes mellitus. Results of randomized crossover trial. Diabetes. 1987 Oct;36(10):1130-8. PubMed PMID: 3308584.
7: Severin G. Monitoring a potential carcinogen in pharmaceutical formulations at the low part per billion level. High-performance liquid chromatographic determination of N-nitrosohexamethyleneimine in tolazamide. J Chromatogr. 1987 Jan 16;386:57-63. PubMed PMID: 3558617.
8: Mukherjee AB, Ghazanfari A, Svoronos S, Staton RC, Nakada T, Kwee IL. Transketolase abnormality in tolazamide-induced Wernicke's encephalopathy. Neurology. 1986 Nov;36(11):1508-10. PubMed PMID: 3762968.
9: Ismail S, el-Zaher AA. Dissolution behaviour of tolazamide in the presence of certain non-ionic surfactants. J Pharm Belg. 1986 Sep-Oct;41(5):308-13. PubMed PMID: 3806351.
10: Skillman CA, Fletcher HP. 2-Deoxyglucose tissue levels and insulin levels following tolazamide dosing in normal and obese mice. Exp Clin Endocrinol. 1986 Aug;87(3):288-98. PubMed PMID: 3536534.
11: Firth RG, Bell PM, Rizza RA. Effects of tolazamide and exogenous insulin on insulin action in patients with non-insulin-dependent diabetes mellitus. N Engl J Med. 1986 May 15;314(20):1280-6. PubMed PMID: 3517644.
12: Reich A, Abraira C, Brunken R, Soneru I. Potentiation of glucose-stimulated insulin release by tolazamide and paradoxical absence of glucose facilitation (Staub effect) in non-insulin-dependent diabetes. Metabolism. 1986 Apr;35(4):367-70. PubMed PMID: 3515119.
13: Kabadi UM. Adjuvant therapy with tolazamide and insulin improves metabolic control in type I diabetes mellitus. Diabetes Care. 1985 Sep-Oct;8(5):440-6. PubMed PMID: 3902422.
14: Nakao NL, Gelb AM, Stenger RJ, Siegel JH. A case of chronic liver disease due to tolazamide. Gastroenterology. 1985 Jul;89(1):192-5. PubMed PMID: 4007403.
15: Barnett JH, Barnett SM. Lichenoid drug reactions to chlorpropamide and tolazamide. Cutis. 1984 Dec;34(6):542-4. PubMed PMID: 6240374.
16: Welling PG, Patel RB, Patel UR, Gillespie WR, Craig WA, Albert KS. Bioavailability of tolazamide from tablets: comparison of in vitro and in vivo results. J Pharm Sci. 1982 Nov;71(11):1259-63. PubMed PMID: 7175719.
17: Bondi E, Slater S. Tolazamide-induced chronic eosinophilic pneumonia. Chest. 1981 Nov;80(5):652. PubMed PMID: 7297166.
18: Levy WJ, Sheeler LR. Surreptitious hypoglycemia secondary to tolazamide. South Med J. 1981 Jan;74(1):63-4. PubMed PMID: 7455744.
19: Bagdade JD, Walters E. Impaired granulocyte adherence in mildly diabetic patients: effects of tolazamide treatment. Diabetes. 1980 Apr;29(4):309-11. PubMed PMID: 7358229.
20: Thomas RC, Duchamp DJ, Judy RW, Ikeda GJ. Metabolic fate of tolazamide in man and in the rat. J Med Chem. 1978 Aug;21(8):725-32. PubMed PMID: 690998.
PubChem Compound 5503
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator